molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5693915
M. Wt: 340.4 g/mol
InChI Key: RDHANRRGTWPLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction. The inhibition of PLD by FIPI has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of PLD by 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. These include the inhibition of cell proliferation, migration, and invasion in cancer cells, the reduction of inflammation and oxidative stress in various tissues, and the improvement of synaptic plasticity and cognitive function in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PLD inhibition, which allows for the selective targeting of PLD-mediated cellular processes. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is its potential cytotoxicity at high concentrations, which may affect the interpretation of experimental results.

Future Directions

For research on 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases and cellular processes, and the evaluation of the therapeutic potential of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in clinical trials. Additionally, the use of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 9H-fluorene-2-carboxaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-aminoethyl)ethylenediamine to form the final compound, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in various scientific research fields. In cancer research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurological research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In inflammation research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHANRRGTWPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione

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